molecular formula C14H20O9 B13764108 1,4-Anhydro-D-glucitol tetraacetate CAS No. 53905-78-5

1,4-Anhydro-D-glucitol tetraacetate

Cat. No.: B13764108
CAS No.: 53905-78-5
M. Wt: 332.30 g/mol
InChI Key: XYTVZFGQLPBQQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Anhydro-D-glucitol tetraacetate typically involves the acetylation of 1,4-anhydro-D-glucitol. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored, and the product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-D-glucitol tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Anhydro-D-glucitol tetraacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Anhydro-D-glucitol tetraacetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in glucose metabolism, thereby affecting cellular processes. The compound can also interact with viral proteins, inhibiting their function and preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Anhydro-D-glucitol tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of complex molecules and as a research tool in studying metabolic pathways .

Properties

CAS No.

53905-78-5

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

[2-acetyloxy-2-(3,4-diacetyloxyoxolan-2-yl)ethyl] acetate

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11(21-8(2)16)13-14(23-10(4)18)12(6-20-13)22-9(3)17/h11-14H,5-6H2,1-4H3

InChI Key

XYTVZFGQLPBQQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C1C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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